molecular formula C9H9ClN2S B1483443 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2092231-58-6

5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483443
CAS No.: 2092231-58-6
M. Wt: 212.7 g/mol
InChI Key: OFVBCLOUCLWDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, cell signaling, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the levels of metabolites and the overall metabolic flux by modulating the activity of key enzymes. For instance, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within these compartments is essential for its activity and function .

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-12-8(5-10)4-9(11-12)7-2-3-13-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBCLOUCLWDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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